![molecular formula C25H22N4O2 B2518099 N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1021027-65-5](/img/structure/B2518099.png)
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and composed of one nitrogen atom and five carbon atoms. It is isomeric with two other forms of diazine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyridine derivatives are often synthesized using methods such as the Chichibabin pyridine synthesis, which involves the condensation of different carbonyl compounds with ammonia .Chemical Reactions Analysis
Pyridine and its derivatives can act as solvents, bases, and catalysts, among other roles. They can participate in various reactions, including those involving condensation with carbonyl compounds .Scientific Research Applications
- Nitrogen oxide-based praseodymium complexes, including the compound , have shown promise as antimicrobial agents .
- Incorporating these complexes into polymeric antimicrobial films enhances their potency, achieving a 100% inhibition rate against S. aureus and E. coli at low addition levels .
Antimicrobial Applications
Organic Synthesis and Medicinal Chemistry
Future Directions
properties
IUPAC Name |
N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c30-24-12-11-23(21-13-16-26-17-14-21)28-29(24)18-4-15-27-25(31)22-9-7-20(8-10-22)19-5-2-1-3-6-19/h1-3,5-14,16-17H,4,15,18H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXDYBKIRAWALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide |
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